1-(2-Chloroethyl)-4-propyl-1,4-diazepane
Description
Structure
3D Structure
Properties
CAS No. |
59044-48-3 |
|---|---|
Molecular Formula |
C10H21ClN2 |
Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-propyl-1,4-diazepane |
InChI |
InChI=1S/C10H21ClN2/c1-2-5-12-6-3-7-13(8-4-11)10-9-12/h2-10H2,1H3 |
InChI Key |
VPRWOJLAAMLANC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCN(CC1)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for the 1,4 Diazepane Ring System
Retrosynthetic Analysis of the 1,4-Diazepane Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 1,4-diazepane core, the analysis typically involves disconnections of the C-N bonds within the seven-membered ring. This approach reveals several common synthetic strategies, primarily revolving around the formation of one or two C-N bonds in the final cyclization step. The key synthons are typically a C3 and a C2 fragment with appropriate functional groups, or a linear C5 precursor containing two nitrogen atoms. The specific substituents on the nitrogen atoms and the carbon backbone of the target molecule, such as the 2-chloroethyl and propyl groups in 1-(2-Chloroethyl)-4-propyl-1,4-diazepane, are often introduced before or after the cyclization step.
Cyclization Reactions in 1,4-Diazepane Synthesis
The formation of the seven-membered ring is the cornerstone of 1,4-diazepane synthesis. Various cyclization strategies have been developed to achieve this, each with its own advantages and limitations.
Condensation-Based Approaches to the Seven-Membered Ring
Condensation reactions are a classical and widely used method for the synthesis of 1,4-diazepanes. These reactions typically involve the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. The initial condensation forms a diimine or enamine intermediate, which then undergoes cyclization. One common procedure involves the one-pot condensation between o-phenylenediamines and carbonyl compounds. nih.gov For instance, the synthesis of 1,4-diazepanes has been achieved through the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione (B143835) to yield bisbenzoxazolidines, which are subsequently reduced to the desired 1,4-diazepanes. researchgate.net Isocyanide-based multicomponent reactions, such as the Ugi four-component condensation, also provide a pathway to diazepine (B8756704) derivatives. researchgate.net
| Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |
| 1,2-Diamine, 1,3-Dicarbonyl | Acid or base catalysis | 1,4-Diazepine | |
| o-Phenylenediamine, Carbonyl compound | One-pot condensation | 1,5-Benzodiazepine | nih.gov |
| 2,2′-(1,3-propanediyldiimino)diphenols, Glyoxal | Condensation, then reduction (BH3–DMS) | 1,4-Diazepane | researchgate.net |
Reductive Amination Strategies for Chiral 1,4-Diazepanes
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines and has been successfully applied to the construction of enantiomerically pure 1,4-diazepanes. researchgate.net This method can proceed via an intermolecular or intramolecular pathway. In the intramolecular approach, an amino-ketone precursor undergoes cyclization and subsequent reduction to form the chiral diazepane ring. researchgate.net The use of imine reductases in biocatalysis has enabled the synthesis of both (R)- and (S)-enantiomers of 1,4-diazepane derivatives with high enantioselectivity. hsppharma.com For example, this enzymatic approach has been pivotal in the synthesis of the hypnotic agent Suvorexan, which features a chiral 1,4-diazepane core. hsppharma.com Another strategy involves a one-pot carbonyl amine condensation followed by reductive amination with a reducing agent like sodium borohydride. nih.gov
| Strategy | Key Features | Example Application | Reference |
| Intramolecular Asymmetric Reductive Amination | Use of amino-ketone precursors, high enantioselectivity. | Synthesis of chiral 1,4-diazepanes. | researchgate.net |
| Enzymatic Reductive Amination | Employs imine reductases for stereocontrol. | Synthesis of Suvorexan intermediate. | hsppharma.com |
| One-pot Condensation/Reductive Amination | Combines Schiff base formation and reduction in a single step. | Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. | nih.gov |
Domino Processes in the Construction of 1,4-Diazepanes
Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. beilstein-journals.orgepfl.ch A domino process for the synthesis of 1,4-diazepanes has been described involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgresearchgate.net This is followed by an intramolecular aza-Michael cyclization to form the diazepane ring. acs.orgresearchgate.net Another domino approach involves an aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to produce monocyclic 1,4-diazepinones. researchgate.net These methods are often step- and atom-economical. acs.orgresearchgate.net
Alkylation-Cyclization Sequences in Diazepane Formation
This strategy involves the sequential N-alkylation of a diamine or a related precursor, followed by an intramolecular cyclization to form the diazepine ring. A novel method for the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been established from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides. nih.gov The reaction proceeds through N-benzylation, regioselective ring-opening of the aziridine (B145994) by a bromide anion, and subsequent intramolecular nucleophilic displacement. nih.gov Another approach involves the intramolecular heterocyclization of dipyrrolylmethanes bearing a propargyl group, facilitated by a base such as sodium hydride, to yield dipyrrolo-diazepine derivatives. researchgate.net
Transition Metal-Catalyzed Syntheses of 1,4-Diazepane Derivatives
Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of 1,4-diazepane rings is no exception. Palladium-catalyzed reactions have been particularly prominent. For instance, the synthesis of substituted 1,4-benzodiazepines has been achieved through the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds via the formation of π-allylpalladium intermediates that undergo intramolecular nucleophilic attack. mdpi.com Palladium-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides also afford 1,4-benzodiazepines. nih.gov Furthermore, intramolecular Buchwald-Hartwig amidation has been employed for the formation of the seven-membered ring in dibenzo[b,e] researchgate.netjocpr.comdiazepinones. mdpi.com
| Catalyst/Metal | Reaction Type | Substrates | Product | Reference |
| Palladium | Cyclization | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Substituted 1,4-benzodiazepines | mdpi.com |
| Palladium | Carboamination | N-allyl-2-aminobenzylamine derivatives, aryl bromides | Saturated 1,4-benzodiazepines | nih.gov |
| Palladium | Intramolecular Amidation (Buchwald-Hartwig) | (Hetero)aryl halide and aromatic amino group precursors | Dibenzo[b,e] researchgate.netjocpr.comdiazepinones | mdpi.com |
| Copper | Intramolecular Cross-Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-benzodiazepines | nih.gov |
Enantioselective Synthesis of Substituted 1,4-Diazepanes
The development of stereoselective methods for the synthesis of chiral 1,4-diazepanes is of significant interest due to the prevalence of this structural motif in biologically active compounds. Various strategies have been established to control the stereochemistry of the diazepane ring, broadly categorized into approaches utilizing chiral starting materials and those employing chiral catalysts or auxiliaries.
One prominent method for accessing enantiopure 1,4-diazepanes is through the use of the chiral pool. This strategy leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry. For instance, 1,4-diazepanes with substituents at the 1, 2, and 4 positions have been synthesized starting from enantiomerically pure amino acids. nih.gov A key step in this approach involves the intramolecular coupling of amino acids to form the seven-membered diazepane ring. nih.gov This method allows for a "late-stage diversification" strategy, where various substituents can be introduced later in the synthetic sequence, providing access to a library of chiral 1,4-diazepane derivatives. nih.gov
Asymmetric reductive amination has also emerged as a powerful tool for the enantioselective synthesis of chiral 1,4-diazepanes. researchgate.net This reaction involves the intramolecular cyclization of an amino-ketone precursor, where the stereochemistry is controlled by a chiral catalyst. An enzymatic approach to this transformation has been successfully developed, utilizing imine reductases (IREDs) to achieve high enantioselectivity. researchgate.net For the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, several enantiocomplementary IREDs were identified. researchgate.net The catalytic efficiency of these enzymes highlights the potential of biocatalysis for constructing chiral 1,4-diazepanes of pharmaceutical importance. researchgate.net
| Enzyme | Stereoselectivity | Catalytic Efficiency (s⁻¹mM⁻¹) |
|---|---|---|
| (R)-selective IRED from Leishmania major (IR1) | (R) | 0.027 |
| (S)-selective IRED from Micromonospora echinaurantiaca (IR25) | (S) | 0.962 |
Another established method for the construction of the chiral 1,4-diazepane ring is the intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net This approach has been utilized in the multi-kilogram production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor. researchgate.net The synthesis commences with a commercially available chiral amino alcohol, such as (S)- or (R)-2-aminopropan-1-ol, which undergoes cyclization to form the desired enantiomerically pure 1,4-diazepane. researchgate.net
The Huisgen 1,3-dipolar cycloaddition reaction offers another versatile strategy for obtaining N-heterocycles containing the 1,4-diazepane moiety. researchgate.net This method often utilizes the versatility of N-propargylamines as building blocks to construct the diazepane ring system. researchgate.net
Furthermore, multicomponent reactions, which involve the one-pot reaction of three or more starting materials, are also employed in the synthesis of 1,4-diazepane derivatives. researchgate.net These reactions are highly efficient as they lead to the formation of complex products that incorporate most of the atoms from the starting reagents in a single step. researchgate.net
Chemical Reactivity and Transformation Pathways of 1 2 Chloroethyl 4 Propyl 1,4 Diazepane
Reactivity of the 2-Chloroethyl Moiety
The 2-chloroethyl group attached to the nitrogen atom at position 1 of the diazepane ring is the most reactive site in the molecule. Its reactivity is characterized by its susceptibility to both intramolecular and intermolecular nucleophilic attack.
Intramolecular Cyclization Reactions and Aziridine (B145994) Formation
A hallmark of many β-chloroethylamines is their propensity to undergo intramolecular cyclization to form a highly strained three-membered aziridinium (B1262131) ion. acs.org In the case of 1-(2-Chloroethyl)-4-propyl-1,4-diazepane, the lone pair of electrons on the tertiary nitrogen atom can attack the adjacent carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a bicyclic aziridinium ion intermediate. This reaction is often the rate-determining step for subsequent reactions with nucleophiles. researchgate.net The formation of this highly electrophilic intermediate is a key feature of the reactivity of nitrogen mustards. researchgate.net
The rate of this cyclization is influenced by the basicity of the nitrogen atom and the steric environment around the reacting centers. The resulting aziridinium ion is a potent electrophile and readily reacts with a wide range of nucleophiles. researchgate.netrsc.org
Intermolecular Nucleophilic Substitution Reactions
The carbon atom bearing the chlorine in the 2-chloroethyl group is susceptible to direct attack by external nucleophiles in an SN2 reaction. However, this pathway often competes with the intramolecular cyclization to the aziridinium ion. The predominant pathway is dependent on the reaction conditions and the nature of the nucleophile. Strong, soft nucleophiles may favor direct substitution, while conditions that promote the formation of the aziridinium ion will lead to a two-step reaction mechanism where the nucleophile attacks the aziridinium ring.
Common nucleophiles that can react with the 2-chloroethyl moiety include amines, thiols, alcohols, and cyanide ions. These reactions lead to the formation of a variety of derivatives with modified side chains at the N1 position of the diazepane ring.
Hydrolysis and Degradation Kinetics in Varying pH Environments
The stability of this compound in aqueous media is significantly influenced by the pH of the environment. Hydrolysis of the 2-chloroethyl group can proceed via two main pathways: direct displacement of the chloride by water or hydroxide (B78521) ions, and a pathway involving the initial formation of the aziridinium ion followed by its hydrolysis. The latter pathway is often dominant, especially under neutral to slightly alkaline conditions.
The rate of hydrolysis is expected to be pH-dependent. Under acidic conditions, the nitrogen atoms of the diazepane ring will be protonated, which would inhibit the intramolecular cyclization to the aziridinium ion, thereby slowing down the hydrolysis rate. Conversely, under neutral to alkaline conditions, the free base form of the amine is more prevalent, facilitating the formation of the aziridinium ion and thus accelerating hydrolysis.
Hypothetical Hydrolysis Rate Constants for this compound at 25°C
| pH | k (s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 3.0 | 1.2 x 10⁻⁶ | ~6.7 days |
| 5.0 | 8.5 x 10⁻⁶ | ~22.6 hours |
| 7.4 | 3.7 x 10⁻⁴ | ~31 minutes |
This table presents hypothetical data for illustrative purposes and is not based on experimental measurements for this specific compound.
Transformations Involving the Propyl Alkyl Chain
The propyl group at the N4 position of the diazepane ring is generally less reactive than the 2-chloroethyl moiety. However, it can undergo transformations under specific conditions. For instance, oxidation reactions could potentially occur at the propyl chain, leading to the formation of hydroxylated or carbonylated derivatives. Furthermore, catalytic C-H activation methods could, in principle, be employed to functionalize the propyl group, although this would likely require specialized catalysts and reaction conditions to achieve selectivity over the more reactive sites of the molecule.
Reactivity of the Nitrogen Atoms within the 1,4-Diazepane Ring
Both nitrogen atoms in the 1,4-diazepane ring are tertiary amines and possess nucleophilic and basic properties. Their reactivity is influenced by the electronic and steric effects of their substituents. The nitrogen at position 4 (N4), bearing a propyl group, and the nitrogen at position 1 (N1), bearing the 2-chloroethyl group, can both participate in reactions.
These nitrogen atoms can be protonated by acids to form the corresponding ammonium (B1175870) salts. They can also act as nucleophiles and react with electrophiles such as alkyl halides and acylating agents. nih.gov This can lead to the formation of quaternary ammonium salts or N-acylated derivatives, respectively. The relative reactivity of the two nitrogen atoms would depend on their steric accessibility and the electronic nature of their substituents.
Derivatization Potential of the 1,4-Diazepane Scaffold
The 1,4-diazepane core is a versatile scaffold that allows for a wide range of chemical modifications, making it an attractive building block in medicinal chemistry and materials science. nih.govnih.gov The reactivity of the nitrogen atoms and the 2-chloroethyl group provides multiple handles for derivatization.
Derivatives can be synthesized by:
N-Alkylation or N-Acylation: The nitrogen atoms of the diazepane ring can be further functionalized with various alkyl or acyl groups to modulate the compound's properties. nih.gov
Substitution of the Chloro Group: The chloroethyl side chain can be modified by reaction with a diverse array of nucleophiles, leading to the introduction of different functional groups.
Ring Modification: While more challenging, chemical transformations of the diazepane ring itself could be envisioned, potentially through ring-opening and ring-closing strategies or by functionalization of the carbon backbone.
The derivatization potential of the 1,4-diazepane scaffold has been explored for the synthesis of compounds with a variety of biological activities. nih.govnih.gov
Spectroscopic Characterization and Structural Elucidation of 1,4 Diazepane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(2-Chloroethyl)-4-propyl-1,4-diazepane, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring, the propyl group, and the chloroethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Diazepane Ring Protons: The protons on the seven-membered diazepane ring would likely appear as complex multiplets in the region of δ 2.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms (C2, C7, C3, and C5) would be deshielded and resonate further downfield. The proton at C6, being further from the nitrogens, would likely appear at a slightly higher field.
Propyl Group Protons: The propyl group attached to one of the nitrogen atoms would exhibit three distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂CH₂CH₃) are expected to appear as a triplet around δ 2.4-2.6 ppm. The central methylene protons (-CH₂CH₂CH₃) would likely resonate as a sextet around δ 1.5-1.7 ppm, and the terminal methyl protons (-CH₂CH₃) would appear as a triplet around δ 0.9-1.0 ppm.
Chloroethyl Group Protons: The methylene protons of the chloroethyl group would be significantly deshielded. The protons on the carbon adjacent to the nitrogen (N-CH₂CH₂Cl) are expected to be a triplet around δ 2.8-3.0 ppm, while the protons on the carbon bearing the chlorine atom (-CH₂CH₂Cl) would be the most downfield, appearing as a triplet around δ 3.6-3.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal.
Diazepane Ring Carbons: The carbon atoms of the diazepane ring are expected to resonate in the range of δ 45-60 ppm. The carbons adjacent to the nitrogen atoms (C2, C7, C3, and C5) would be in the more downfield portion of this range. The C6 carbon would be at a slightly higher field.
Propyl Group Carbons: The carbons of the propyl group would appear at distinct chemical shifts. The carbon attached to the nitrogen (N-CH₂CH₂CH₃) would be around δ 55-60 ppm. The central carbon (-CH₂CH₂CH₃) would be in the range of δ 20-25 ppm, and the terminal methyl carbon (-CH₂CH₃) would be the most upfield, around δ 10-15 ppm.
Chloroethyl Group Carbons: The carbon adjacent to the nitrogen (N-CH₂CH₂Cl) is predicted to be in the region of δ 50-55 ppm, while the carbon bonded to the chlorine atom (-CH₂CH₂Cl) would be further downfield, around δ 40-45 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Diazepane Ring (C2, C7, C3, C5) | 2.5 - 3.5 (m) | 45 - 60 |
| Diazepane Ring (C6) | ~2.0 (m) | ~25 - 30 |
| N-CH₂ CH₂CH₃ | 2.4 - 2.6 (t) | 55 - 60 |
| -CH₂CH₂ CH₃ | 1.5 - 1.7 (sextet) | 20 - 25 |
| -CH₂CH₂CH₃ | 0.9 - 1.0 (t) | 10 - 15 |
| N-CH₂ CH₂Cl | 2.8 - 3.0 (t) | 50 - 55 |
| -CH₂CH₂ Cl | 3.6 - 3.8 (t) | 40 - 45 |
(t = triplet, sextet = sextet, m = multiplet)
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation patterns.
For this compound (C₁₀H₂₁ClN₂), the molecular weight is 204.14 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 204. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 206 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak would also be observed.
The fragmentation of N-alkylated amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. libretexts.orgchemguide.co.uk This process leads to the formation of a stable iminium cation. For this compound, several α-cleavage pathways are possible:
Loss of a propyl radical: Cleavage of the bond between the nitrogen and the propyl group would result in the loss of a propyl radical (•C₃H₇), leading to a fragment ion at m/z 161.
Loss of an ethyl radical from the propyl group: Cleavage of the C-C bond within the propyl group would lead to the loss of an ethyl radical (•C₂H₅) and the formation of an iminium ion at m/z 175.
Loss of a chloroethyl radical: Cleavage of the bond between the nitrogen and the chloroethyl group would result in the loss of a chloroethyl radical (•CH₂CH₂Cl), giving a fragment at m/z 141.
Cleavage within the diazepane ring: Fragmentation of the diazepane ring itself can also occur, leading to a variety of smaller fragment ions.
Predicted Major Fragments in the Mass Spectrum:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 204/206 | [C₁₀H₂₁ClN₂]⁺ | Molecular Ion |
| 175/177 | [M - C₂H₅]⁺ | α-cleavage of the propyl group |
| 161 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |
| 141 | [M - C₂H₄Cl]⁺ | α-cleavage, loss of chloroethyl radical |
| 99 | [C₅H₁₁N₂]⁺ | Cleavage of both side chains |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. currentseparations.com These vibrations are characteristic of specific functional groups and bonds within the molecule.
C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups in the alkyl chains and the diazepane ring are expected to appear in the region of 2800-3000 cm⁻¹ in both IR and Raman spectra.
C-N Stretching: The C-N stretching vibrations of the tertiary amines are typically observed in the IR spectrum in the range of 1000-1250 cm⁻¹. orgchemboulder.com These bands are often of medium to weak intensity.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. mdpi.com The intensity of this band can vary.
CH₂ Bending: The scissoring and rocking vibrations of the numerous methylene groups would give rise to a series of bands in the 1400-1470 cm⁻¹ and 720-750 cm⁻¹ regions, respectively.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone vibrations of the alkyl chains and the diazepane ring would be expected to show strong signals in the Raman spectrum.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2800 - 3000 (s) | 2800 - 3000 (s) |
| CH₂ Bend (Scissoring) | 1400 - 1470 (m) | 1400 - 1470 (w) |
| C-N Stretch (Tertiary Amine) | 1000 - 1250 (m-w) | 1000 - 1250 (w) |
| C-Cl Stretch | 600 - 800 (m-w) | 600 - 800 (m) |
(s = strong, m = medium, w = weak)
X-ray Crystallography for Solid-State Conformation and Bonding
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While no crystal structure for this compound has been reported, the conformation of the 1,4-diazepane ring in related structures can provide valuable insights.
The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, with the most common being the twist-chair and twist-boat conformations. nih.govnih.gov In N,N'-disubstituted 1,4-diazepanes, the substituents can occupy either axial or equatorial positions, and their relative orientation will be determined by steric and electronic factors.
In the case of 1,4-ditosyl-1,4-diazepane, the diazepane ring was found to be disordered over two twist-chair conformations in the crystal structure. nih.gov For 1,4-diazepane-1,4-diium potassium trinitrate, the diazepane ring also adopts a chair-like conformation. researchgate.net It is plausible that this compound would also adopt a twist-chair or twist-boat conformation in the solid state to minimize steric hindrance between the two substituents. The propyl and chloroethyl groups would likely orient themselves in pseudo-equatorial positions to reduce steric strain.
Predicted Structural Parameters:
| Parameter | Predicted Value |
| C-N Bond Length | 1.45 - 1.48 Å |
| C-C Bond Length (ring) | 1.52 - 1.54 Å |
| C-C Bond Length (side chains) | 1.51 - 1.53 Å |
| C-Cl Bond Length | 1.77 - 1.80 Å |
| Diazepane Ring Conformation | Twist-chair or Twist-boat |
Computational and Theoretical Investigations of 1,4 Diazepane Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitychemrj.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing diazepine (B8756704) derivatives. chemrj.orgnih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p), to solve the electronic structure of the molecules. chemrj.org
Before analyzing reactivity, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This computational step identifies the equilibrium geometry, which corresponds to a minimum on the potential energy surface. For 1,4-diazepane systems, this process is crucial for determining the preferred bond lengths, bond angles, and dihedral angles of the seven-membered ring and its substituents. nih.govijpcbs.com The energetic landscape can then be explored to identify various stable conformers and the energy barriers between them.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : This orbital is the highest in energy that contains electrons. Molecules tend to donate electrons from their HOMO, so its energy level is associated with the molecule's nucleophilicity or electron-donating ability. youtube.com
LUMO : This is the lowest energy orbital that is empty. Molecules accept electrons into their LUMO, and its energy level relates to the molecule's electrophilicity or electron-accepting ability. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govcityu.edu.hk A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net For 1-(2-Chloroethyl)-4-propyl-1,4-diazepane, the nitrogen atoms are expected to significantly influence the HOMO, while the chloroethyl group may impact the LUMO, defining its reactive sites.
Table 1: Key Reactivity Descriptors from DFT
| Descriptor | Symbol | Definition | Chemical Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | µ2 / 2η | Quantifies the global electrophilic nature of a molecule. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comchemrxiv.org It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. preprints.org
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms (like nitrogen and the chlorine in this compound) and represent sites susceptible to electrophilic attack. preprints.org
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These regions, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. preprints.org
Green Regions : Represent areas of neutral or near-zero potential.
MEP analysis is a powerful tool for predicting how a molecule will interact with other molecules, including biological receptors or reactants. researchgate.net
Conformational Analysis of the Seven-Membered 1,4-Diazepane Ringresearchgate.netnih.gov
The seven-membered 1,4-diazepane ring is highly flexible and can adopt several conformations. Computational studies, often combined with experimental data from NMR spectroscopy and X-ray crystallography, are used to identify the most stable, low-energy conformations. nih.gov For N,N'-disubstituted 1,4-diazepanes, research has shown that the ring often exists in a twist-boat or twisted chair conformation. nih.govresearchgate.net The specific substituents on the nitrogen atoms, such as the 2-chloroethyl and propyl groups, play a significant role in determining the conformational preference by influencing steric and electronic interactions within the molecule.
Quantum Mechanical Studies of Intramolecular Interactionsresearchgate.netresearchgate.net
Quantum mechanical calculations are essential for understanding the subtle non-covalent interactions within a molecule that dictate its preferred conformation and reactivity. aps.org In substituted 1,4-diazepane systems, these studies can elucidate:
Intramolecular Hydrogen Bonds : Weak C-H···O or C-H···N interactions can help stabilize specific conformations. nih.gov
Steric Hindrance : Repulsive forces between bulky substituents can force the diazepane ring into specific geometries to minimize strain.
Pi-Stacking Interactions : If aromatic substituents are present, intramolecular pi-stacking can be a significant stabilizing force, leading to folded conformations. nih.gov
These quantum mechanical investigations provide a detailed picture of the forces that govern the three-dimensional structure of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Diazepane Analogsmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,4-diazepane analogs, QSAR models have been developed to predict their inhibitory effects on biological targets, such as the CXCR3 receptor. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each analog and then using statistical methods, like multiple linear regression (MLR), to build a model that correlates these descriptors with the observed activity. nih.gov
Table 2: Examples of Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, influencing receptor fit. |
| Topological | Connectivity Indices (e.g., Chi indices) | Quantifies molecular branching and structure. researchgate.net |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. researchgate.net |
| Constitutional | Atom Count, Molecular Weight | Basic counts of atoms and overall molecular size. researchgate.net |
By developing a robust QSAR model, researchers can virtually screen new, unsynthesized 1,4-diazepane derivatives to predict their potential activity, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
A comprehensive search of scientific literature and chemical databases was conducted to gather information on the computational and theoretical investigations of This compound , specifically focusing on its molecular modeling and docking simulations for ligand-receptor interactions.
Despite a thorough investigation, no specific research articles, datasets, or computational studies detailing the molecular modeling and docking simulations for This compound were found in the public domain. Therefore, data on its binding affinities, interaction energies, and specific molecular interactions with biological targets are not available.
While computational studies, including molecular docking and molecular dynamics simulations, are common for the broader class of 1,4-diazepane derivatives to explore their potential as therapeutic agents, the specific compound of interest, This compound , does not appear to have been the subject of such published research.
Consequently, it is not possible to provide detailed research findings or data tables on the ligand-receptor interactions of this specific compound as per the requested outline.
Biological and Pharmacological Activity Profiles of 1,4 Diazepane Derivatives: Mechanistic Studies
Mechanistic Studies of Anticancer Activity in 1,4-Diazepane Derivatives: In Vitro Cellular Models
1,4-Diazepane derivatives have emerged as a promising class of compounds with significant antitumor potential. researchgate.net Their anticancer effects are attributed to various mechanisms, primarily the inhibition of cancer cell proliferation and the induction of cell death.
Inhibition of Cancer Cell Line Proliferation
A novel series of 7-(1,4-diazepan)-1-yl-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines were synthesized and evaluated for their anticancer activities against a panel of 60 human cancer cell lines. researchgate.net Several of these compounds demonstrated significant growth inhibitory effects. researchgate.net In particular, two derivatives, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine, displayed potent growth inhibitory, cytostatic, and cytotoxic activities against the tested cancer subpanels. researchgate.net The growth inhibitory (GI50) values for these compounds were in the range of 0.9-1.9 μM, with total growth inhibition (TGI) at 2.1-3.6 μM and lethal concentration (LC50) at 5.9-7.4 μM. researchgate.net
Similarly, novel 1,4-benzodiazepine (B1214927) derivatives have been synthesized and shown to inhibit the proliferation of tumor cells, with some compounds exhibiting activities in the micromolar range. core.ac.uknih.gov These findings highlight the potential of the 1,4-diazepane and related benzodiazepine (B76468) scaffolds in the development of new anticancer agents. researchgate.netcore.ac.uk
Table 1: Anticancer Activity of Selected 7-(1,4-diazepan)-1-yl-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine | 0.9-1.9 | 2.1-3.6 | 5.9-7.4 |
| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine | 0.9-1.9 | 2.1-3.6 | 5.9-7.4 |
Unraveling Antiproliferative Mechanisms
The antiproliferative mechanisms of 1,4-diazepane and its analogs, such as benzodiazepines, are multifaceted. Some benzodiazepine derivatives have been found to exert their cytotoxic activities against tumor cells through mechanisms such as DNA binding, DNA cleavage, and cross-linking, or by depleting the endogenous ATP levels of the tumor cells. researchgate.net For instance, certain benzodiazepine receptor ligands can suppress the proliferation of B16 melanoma cells in a concentration-dependent manner. nih.gov These ligands were also shown to affect the cell cycle by reducing the percentage of cells in the S phase and increasing the percentage in the G2/M phase. nih.gov
Furthermore, some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent anticancer agents that act as protein synthesis inhibitors. acs.org One such compound demonstrated promising effects against lung cancer cells by inducing cell cycle arrest and apoptosis. acs.org This compound was also found to significantly prevent tumor growth in a human non-small-cell lung cancer xenograft mouse model without observable toxic effects. acs.org
Antiviral and Anti-tumor Activity of Imidazo[4,5-e]nih.govnih.govdiazepine Ring Systems
Fused heterocyclic systems incorporating the diazepine (B8756704) ring, such as imidazo[4,5-e] nih.govnih.govdiazepines, have demonstrated a broad spectrum of biological activities, including antiviral and antitumor effects. A novel compound containing the imidazo[4,5-e] nih.govnih.govdiazepine ring system has shown potent in vitro antitumor activity with low micromolar IC50 values against prostate, lung, breast, and ovarian cancer cell lines. nih.gov The presence of a long alkyl chain attached to the six-position of the heterocyclic ring appears to be crucial for this biological activity. nih.gov
Moreover, heterocycles containing an imidazo[4,5-e] nih.govnih.govdiazepine ring system have exhibited potent in vitro activity at low micromolar concentrations against various cancer cell lines, including lung, breast, ovarian, and prostate. nih.govresearchgate.net In the realm of antiviral research, ring-expanded nucleosides with a fused imidazo[4,5-e] nih.govnih.govdiazepine ring system have shown promising activity against the measles virus at submicromolar or micromolar concentrations without apparent toxicity to the host cell. nih.gov
Characterization of Sigma Receptor Binding and Ligand Activity
Sigma receptors (σR), which are divided into σ1 and σ2 subtypes, have been identified as potential targets for therapeutic intervention in a variety of central nervous system disorders and cancer. nih.govnih.gov A series of novel 1,4-diazepane-containing derivatives have been synthesized and evaluated as σR ligands. nih.govunityfvg.it
The research indicated that a bulky diazepane spacer can maintain or even improve the affinity for both σ1 and σ2 receptors when compared to a piperidine (B6355638) ring. nih.gov Benzofuran (B130515) and quinoline-substituted diazepane derivatives demonstrated the highest σR affinity. nih.govunityfvg.it Specifically, a benzofuran derivative emerged as an optimal compound with high σ1R affinity, low cytotoxicity, and potent antioxidant activity. nih.govunityfvg.it Molecular dynamic simulations confirmed a strong interaction of this derivative with the active site of the receptor. nih.govunityfvg.it The cytotoxic activities of these synthesized compounds were evaluated against two cancer cell lines, and the results showed that none of the compounds induced significant toxicity. nih.govunityfvg.it
Table 2: Sigma Receptor Binding Affinity of Selected Diazepane Derivatives
| Compound Class | Receptor Affinity | Cytotoxicity |
|---|---|---|
| Benzofurane-substituted diazepanes | High σ1R affinity | Low |
| Quinoline-substituted diazepanes | High σR affinity | Low |
Orexin (B13118510) Receptor Antagonism by N,N-Disubstituted-1,4-Diazepanes
Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal. nih.gov Consequently, antagonists of orexin receptors are being explored as potential treatments for insomnia and other sleep disorders. nih.gov N,N-disubstituted-1,4-diazepanes have been designed and synthesized as potent orexin receptor antagonists. nih.gov The design of these conformationally constrained analogs was informed by an understanding of the preferred solution and solid-state conformation of the diazepane central ring. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling studies have revealed that these N,N-disubstituted-1,4-diazepane orexin receptor antagonists exist in an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. researchgate.net The synthesis and evaluation of a macrocycle that enforces a similar conformation suggest that this geometry mimics the bioactive conformation for receptor binding. researchgate.net A potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold has been shown to promote sleep in rats by blocking orexin signaling in vivo. nih.gov
Applications in Chemical Synthesis and Catalysis
Role of 1,4-Diazepane Derivatives as Versatile Synthetic Intermediates
Derivatives of 1,4-diazepane are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. nih.gov The utility of 1-(2-Chloroethyl)-4-propyl-1,4-diazepane as a synthetic intermediate is primarily defined by the presence of the 2-chloroethyl group. This functional group is a potent electrophilic site, enabling a variety of nucleophilic substitution reactions.
The chemical reactivity of the 2-chloroethyl moiety is characterized by two main pathways:
Direct Nucleophilic Substitution (SN2): The carbon atom bonded to the chlorine is electron-deficient and susceptible to direct attack by a wide range of nucleophiles. This reaction displaces the chloride anion, a good leaving group, to form a new carbon-nucleophile bond.
Intramolecular Cyclization: The lone pair of electrons on the adjacent nitrogen atom can participate in an intramolecular nucleophilic attack on the carbon bearing the chlorine. This neighboring group participation results in the formation of a highly strained and reactive three-membered aziridinium (B1262131) ion intermediate. This transient species is then readily opened by a nucleophile, leading to the final substituted product.
This dual reactivity allows this compound to serve as a versatile precursor for introducing a diverse range of functional groups onto the diazepane scaffold. By selecting different nucleophiles, chemists can systematically modify the molecule to create a library of new compounds for various applications. This process is fundamental for exploring structure-activity relationships in drug discovery and for synthesizing complex target molecules. mnstate.edu
| Nucleophile (Nu-) | Reagent Example | Resulting Functional Group | Potential Application Area |
|---|---|---|---|
| Hydroxide (B78521) (HO-) | Sodium Hydroxide (NaOH) | -CH2CH2-OH (Hydroxyethyl) | Pharmaceuticals, Solvents |
| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | -CH2CH2-OR (Alkoxyethyl) | Material Science, Synthesis |
| Cyanide (CN-) | Potassium Cyanide (KCN) | -CH2CH2-CN (Cyanoethyl) | Intermediate for Carboxylic Acids/Amines |
| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | -CH2CH2-SR (Thioether) | Medicinal Chemistry |
| Amine (R2NH) | Piperidine (B6355638) | -CH2CH2-NR2 (Aminoethyl) | Pharmaceuticals, Ligand Design |
| Azide (N3-) | Sodium Azide (NaN3) | -CH2CH2-N3 (Azidoethyl) | Click Chemistry, Bio-conjugation |
Catalytic Applications of 1,4-Diazepane-Based Metal Complexes
Transition metal complexes are cornerstones of modern catalysis, facilitating a vast range of chemical transformations with high efficiency and selectivity. nih.gov The performance of these catalysts is heavily dependent on the ligands that coordinate to the metal center. Nitrogen-containing heterocycles, including 1,4-diazepane derivatives, are effective ligands due to the ability of their nitrogen atoms to donate electron pairs to form stable coordination complexes with various metals.
This compound can function as a bidentate ligand, coordinating to a metal ion through its two nitrogen atoms. The specific substituents on the nitrogen atoms—a propyl group and a 2-chloroethyl group—can modulate the properties of the resulting metal complex:
Steric and Electronic Effects: The propyl group provides steric bulk that can influence the coordination geometry around the metal center and the accessibility of substrates to the catalytic site. This can be a critical factor in controlling the selectivity of a reaction.
Solubility: The alkyl substituents enhance the ligand's solubility in organic solvents, which is often a requirement for homogeneous catalysis.
Immobilization: The reactive 2-chloroethyl group offers a potential handle for immobilizing the catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This heterogenization of a homogeneous catalyst facilitates its separation from the reaction mixture and allows for its recovery and reuse, which is economically and environmentally advantageous.
Metal complexes incorporating N-substituted 1,4-diazepane ligands have the potential to catalyze a variety of organic reactions, including hydrogenations, cross-coupling reactions, and polymerizations. researchgate.netorganic-chemistry.org The choice of metal and the specific reaction conditions determine the catalytic activity.
| Metal Center | Example Metal Precursor | Potential Catalytic Application Area |
|---|---|---|
| Ruthenium (Ru) | RuCl2(PPh3)3 | Hydrogenation, Hydrogen Borrowing Reactions organic-chemistry.org |
| Palladium (Pd) | Pd(OAc)2 | Cross-Coupling Reactions (e.g., Suzuki, Heck) mdpi.com |
| Copper (Cu) | CuI, Cu(OAc)2 | Click Chemistry, C-N Coupling Reactions nih.gov |
| Nickel (Ni) | NiCl2 | Reductive Amination, Polymerization nih.gov |
| Iron (Fe) | FeCl2 | Carbene Transfer, Oxidation Reactions rsc.org |
Contributions to Scaffold Design in Medicinal Chemistry and Drug Discovery
The 1,4-diazepane framework is a highly valued scaffold in medicinal chemistry and drug discovery. researchgate.netbenthamscience.comresearchgate.net Its seven-membered ring has a favorable semi-rigid conformation that allows for the precise spatial positioning of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.govresearchgate.net The diazepine (B8756704) scaffold is a core component of compounds with a wide spectrum of pharmacological activities, including anticonvulsant, CNS-depressant, anxiolytic, and anticancer properties. benthamscience.comresearchgate.netrsc.orgnih.gov
In the context of scaffold design, each component of this compound plays a strategic role:
1,4-Diazepane Core: Provides the fundamental three-dimensional structure. Its non-planar geometry allows attached functional groups to explore a wider chemical space compared to flat aromatic rings, potentially leading to stronger and more selective binding to target proteins. nih.govresearchgate.net
Propyl Group: This simple alkyl chain serves to modify the lipophilicity (fat-solubility) of the molecule. Fine-tuning lipophilicity is critical for optimizing a drug candidate's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).
2-Chloroethyl Group: This is the most significant feature for drug discovery applications. It acts as a reactive linker or a synthetic handle. Medicinal chemists can utilize this group to readily synthesize a large library of analogues by reacting the parent compound with various nucleophiles (as detailed in Section 8.1). This approach, often used in combinatorial chemistry, accelerates the discovery of lead compounds by allowing for the rapid generation and screening of many derivatives to identify those with the highest potency and best safety profile.
The strategic combination of a privileged core, a lipophilicity-modifying group, and a reactive handle for diversification makes this compound an exemplary scaffold for modern drug discovery programs.
| Molecular Component | Contribution to Scaffold Design | Significance in Drug Discovery |
|---|---|---|
| 1,4-Diazepane Core | Provides a semi-rigid, three-dimensional framework. researchgate.net | Allows for precise spatial orientation of substituents for optimal target binding. |
| N-Propyl Group | Modulates lipophilicity and steric properties. | Helps to optimize the ADME profile (absorption, distribution, metabolism, excretion) of a potential drug. |
| N-(2-Chloroethyl) Group | Acts as a reactive handle for further chemical modification. | Enables rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. |
Future Research Directions and Translational Perspectives
Advancements in Stereoselective Synthesis of 1,4-Diazepane Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for 1,4-diazepane derivatives is a critical area of ongoing research. The synthesis of enantiomerically pure or enriched diazepanes is essential for improving therapeutic efficacy and reducing potential off-target effects.
Recent advancements have moved beyond classical synthetic routes to embrace more sophisticated and efficient strategies. One promising approach involves the use of palladium-catalyzed cyclization reactions. For instance, methodologies have been developed for synthesizing substituted 1,4-benzodiazepines via palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This method proceeds through π-allylpalladium intermediates, and its versatility allows for the construction of diverse and structurally complex benzodiazepine (B76468) frameworks, with mechanistic studies supporting the proposed reaction pathways through stereochemical outcomes. mdpi.com
Another area of development is the use of novel building blocks and catalytic systems. The synthesis of 1,4-diazepane cores from N-propargylamines represents a strategy with high atom economy and shorter synthetic routes. rsc.orgresearchgate.net Additionally, efficient procedures using heteropolyacids as catalysts for the reaction of ketimine intermediates with aldehydes have been shown to produce high yields of 1,4-diazepine derivatives in shorter reaction times compared to conventional catalysts. nih.gov These modern synthetic strategies are crucial for creating libraries of diverse 1,4-diazepane derivatives for biological screening and drug discovery.
| Synthetic Strategy | Key Features | Catalyst/Reagent | Reference |
| Palladium-Catalyzed Cyclization | High versatility, construction of complex frameworks. | Palladium | mdpi.com |
| Synthesis from N-propargylamines | High atom economy, shorter reaction routes. | Various | rsc.orgresearchgate.net |
| Heteropolyacid-Catalyzed Procedure | High yields, short reaction times. | Keggin-type heteropolyacids | nih.gov |
Exploration of Novel Biological Targets for 1,4-Diazepane-Based Compounds
Historically, 1,4-diazepane derivatives, particularly benzodiazepines, have been associated with targeting the central nervous system, exhibiting anxiolytic, anticonvulsant, and sedative properties. nih.govnih.gov However, recent research has unveiled a broader spectrum of biological activities, highlighting the potential of these compounds to modulate a variety of novel targets.
One significant area of exploration is their activity as cannabinoid receptor agonists. A high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective agonists for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1). nih.gov This selectivity is particularly valuable as CB2 receptors are primarily involved in immune function and are not associated with the psychoactive effects mediated by CB1 receptors.
Furthermore, 1,4-diazepane derivatives are being investigated as ligands for sigma receptors (σR), which are implicated in various neurodegenerative disorders. nih.gov A series of newly synthesized diazepane-containing derivatives have shown high affinity for σR subtypes, with some compounds also exhibiting potent antioxidant activity. nih.gov Another critical therapeutic area is Alzheimer's disease, where small molecules containing a flexible 1,4-diazepane scaffold are being explored as inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in the disease's progression. uwaterloo.ca Some of these derivatives have demonstrated the ability to inhibit the aggregation of both Aβ42 and Aβ40 isoforms and have shown neuroprotective potential. uwaterloo.ca
| Biological Target | Therapeutic Area | Key Findings | Reference(s) |
| Cannabinoid Receptor 2 (CB2) | Inflammation, Pain | Potent and selective agonists identified. | nih.gov |
| Sigma Receptors (σR) | Neurodegenerative Disorders | High-affinity ligands with antioxidant properties developed. | nih.gov |
| Amyloid-β (Aβ) Aggregation | Alzheimer's Disease | Derivatives show inhibition of Aβ40 and Aβ42 aggregation and neuroprotection. | uwaterloo.ca |
| Tumor Cell Proliferation | Oncology | Certain 1,4-benzodiazepine (B1214927) compounds show antiproliferative effects on tumor cells. | researchgate.net |
Integration of Advanced Computational Chemistry in Rational Drug Design
The synergy between experimental sciences and computational methods has significantly accelerated the process of rational drug design. openmedicinalchemistryjournal.com For 1,4-diazepane-based compounds, computational chemistry is proving to be an indispensable tool for identifying and optimizing new therapeutic agents. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to predict interactions between ligands and their biological targets. jddhs.comneuroquantology.com
These computational approaches allow researchers to screen large virtual libraries of compounds, predict their binding modes and affinities, and understand the structural basis for their biological activity. openmedicinalchemistryjournal.com This significantly reduces the time and cost associated with traditional drug discovery, which often relies on trial-and-error. jddhs.com
A practical application of this integration is seen in the development of 1,4-diazepane-based sigma receptor ligands. Molecular dynamics simulations were used to confirm a strong interaction between a potent benzofurane-substituted diazepane derivative and the active site of the σ1R receptor, corroborating the experimental binding data. nih.gov Similarly, computational modeling studies have been used alongside biophysical assays to evaluate the ability of 1,4-diazepane derivatives to inhibit Aβ aggregation. uwaterloo.ca The increasing use of artificial intelligence and machine learning is further enhancing the predictive power of these models, paving the way for more efficient and precise drug discovery. neuroquantology.com
| Computational Technique | Application in 1,4-Diazepane Research | Purpose |
| Molecular Docking | Predicting binding modes of diazepane derivatives to targets like σR and Aβ. | To identify potential lead compounds and understand ligand-receptor interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of diazepane-receptor complexes over time. | To confirm binding stability and understand interaction mechanisms at an atomic level. nih.gov |
| Virtual Screening | Screening large chemical libraries for potential hits against a specific target. | To accelerate the identification of novel active compounds. openmedicinalchemistryjournal.com |
| QSAR | Correlating chemical structure with biological activity. | To optimize lead compounds for improved potency and properties. |
Emerging Applications in Materials Science and Supramolecular Chemistry
While the primary focus of 1,4-diazepane research has been in medicinal chemistry, their unique structural and chemical properties are attracting interest in other fields, such as materials science and supramolecular chemistry. The seven-membered ring of the diazepane core provides a flexible yet stable scaffold that can be functionalized to create novel materials with specific properties.
Benzodiazepine derivatives, a class of compounds containing the diazepine (B8756704) ring, have found applications as dyes for acrylic fibers. nih.gov This suggests the potential for developing other 1,4-diazepane-based compounds as functional chromophores or components in advanced materials. The ability to introduce various substituents onto the diazepane ring allows for the fine-tuning of properties like color, fluorescence, and conductivity.
In supramolecular chemistry, the nitrogen atoms within the 1,4-diazepane ring can act as hydrogen bond donors or acceptors, as well as coordination sites for metal ions. This makes them attractive building blocks for the construction of self-assembling systems, molecular cages, and metal-organic frameworks (MOFs). These organized structures have potential applications in areas such as gas storage, catalysis, and chemical sensing. While still an emerging area, the exploration of 1,4-diazepane derivatives in materials science represents a promising avenue for future research, extending their utility beyond the realm of pharmacology. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
